molecular formula C9H6BrNO B1271882 5-(4-Bromophenyl)isoxazole CAS No. 7064-31-5

5-(4-Bromophenyl)isoxazole

Cat. No. B1271882
CAS RN: 7064-31-5
M. Wt: 224.05 g/mol
InChI Key: AVMMSHZGFRWLRI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)isoxazole is a compound that belongs to the isoxazole class, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of a bromine atom on the phenyl ring at the 4-position makes it a derivative of isoxazole with potential utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles were prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Additionally, 4-phenylisoxazole has been synthesized by a simpler procedure than previously used methods, indicating the possibility of more efficient synthesis routes for such compounds . The synthesis of 5-(4-bromophenyl)isoxazole itself is not detailed in the provided papers, but the methodologies described could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, was determined using single crystal X-ray diffraction studies, revealing the angles between the isoxazole ring and the attached phenyl rings . Similarly, vibrational and electronic absorption spectral studies can provide insights into the bonding features and stability of the molecule, as demonstrated for 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole . These techniques could be applied to 5-(4-Bromophenyl)isoxazole to elucidate its molecular structure.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions. For instance, bromination of isoxazolin-5-ones has been described, which could be relevant to the bromination of 5-(4-Bromophenyl)isoxazole . Additionally, the reactivity of such compounds with carboxylic acids has been explored, as seen in the formation of cocrystals and salts involving hydrogen bonding and π-π interactions . These findings suggest that 5-(4-Bromophenyl)isoxazole could also engage in similar reactions, potentially leading to the formation of novel structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly. For example, differences in the physical properties of 3-aryl and 4-aryl compounds in the solid phase have been noted . The liquid crystalline behavior of new comb-shaped methacrylate oligomers derived from an isoxazole derivative indicates the potential for such compounds to exhibit unique phase behaviors . The basicity and acidity of isoxazole derivatives have also been studied, providing a comparison with carboxylic acids . These properties are crucial for understanding the behavior of 5-(4-Bromophenyl)isoxazole in different environments and could influence its applications in material science or pharmaceuticals.

Scientific Research Applications

Biomedical Applications

  • Synthesis of Biomedically Relevant Compounds :
    • A study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of 3-(4-bromophenyl)isoxazol-5(4H)-one, among others, leading to the synthesis of a new compound with potential biomedical applications, especially for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Material Science

  • Liquid Crystal Synthesis :
    • Vieira et al. (2009) developed a copper(I)-catalyzed procedure for preparing liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole, including derivatives from 3-(4-bromophenyl)-5-(4-(decyloxy)phenyl)isoxazole. These compounds exhibited various liquid crystalline phases, highlighting their potential in material science applications (Vieira, Bryk, Conte, Bortoluzzi, & Gallardo, 2009).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed when handling 5-(4-Bromophenyl)isoxazole . This compound should not be released into the environment .

Future Directions

Isoxazole derivatives, including 5-(4-Bromophenyl)isoxazole, have shown significant potential as anticancer agents. Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMSHZGFRWLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370829
Record name 5-(4-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)isoxazole

CAS RN

7064-31-5
Record name 5-(4-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SK Siddiqui, CV Ramana… - … Section E: Crystallographic …, 2023 - scripts.iucr.org
The title compound, 1-(4-bromophenyl)but-3-yn-1-one, C10H7BrO, crystallizes in the monoclinic space group P21/n with one molecule in the asymmetric unit. The structure displays a …
Number of citations: 2 scripts.iucr.org
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org
OB Bondarenko, AI Komarov, GL Karetnikov… - Tetrahedron, 2019 - Elsevier
A series of 5-aryl-4-bromo-4-fluoroisoxazolines was synthesized via nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes with NOBF 4 . It was shown that the E-isomers of the …
Number of citations: 4 www.sciencedirect.com
F Vafadarnejad, M Saeedi, M Mahdavi… - Letters in Drug …, 2017 - ingentaconnect.com
Background: This work reports synthesis and in vitro cholinesterase inhibitory activity of novel indole-isoxazole hybrids. Method: The synthetic procedure was started from different ethyl …
Number of citations: 12 www.ingentaconnect.com
M Vadivelu, S Sampath, K Muthu… - Advanced Synthesis …, 2021 - Wiley Online Library
A dehydrohalogenative approach for isoxazole annulation by partnering β‐vinyl halides and α‐nitrocarbonyls under mechanochemical setting was accomplished. This chemistry is …
Number of citations: 8 onlinelibrary.wiley.com
FA Rosa, P Machado, HG Bonacorso… - Journal of …, 2008 - Wiley Online Library
The synthesis of isoxazole and its derivatives has been a subject of continuous interest because of the numerous applications for such heterocycles in the pharmaceutical and …
Number of citations: 49 onlinelibrary.wiley.com
G Dou, P Xu, Q Li, Y Xi, Z Huang, D Shi - molecules, 2013 - mdpi.com
A series of 5-arylisoxazole derivatives were synthesized via the reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without …
Number of citations: 43 www.mdpi.com
F Vafadarnejad, E Karimpour-Razkenari, B Sameem… - Bioorganic …, 2019 - Elsevier
Novel N-benzylpyridinium moiety linked to arylisoxazole derivatives as selective butyrylcholinesterase inhibitors: Synthesis, biological evaluation, and docking study - ScienceDirect …
Number of citations: 19 www.sciencedirect.com
M Saeedi, A Eslami, SS Mirfazli… - Letters in Drug …, 2021 - ingentaconnect.com
Background: α-Glucosidase inhibitors have occupied a significant position in the treatment of type 2 diabetes. In this respect, the development of novel and efficient non-sugar-based …
Number of citations: 3 www.ingentaconnect.com
M Saeedi, P Felegari, A Iraji, R Hariri… - Archiv der …, 2021 - Wiley Online Library
The complex pathophysiology of Alzheimer's disease (AD) has prompted researchers to develop multitarget‐directed molecules to find an effective therapy against the disease. In this …
Number of citations: 13 onlinelibrary.wiley.com

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